

# 2-(4-Aminophenyl)ethylamine chemical properties and structure

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## Compound of Interest

Compound Name: 2-(4-Aminophenyl)ethylamine

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An In-depth Technical Guide to **2-(4-Aminophenyl)ethylamine**: Chemical Properties, Structure, and Applications

## Introduction

**2-(4-Aminophenyl)ethylamine**, also known as 4-aminophenethylamine or 4-(2-aminoethyl)aniline, is a versatile organic compound with significant applications in medicinal chemistry and materials science.<sup>[1][2][3]</sup> Its unique structure, featuring both an aromatic (aniline) primary amine and an aliphatic primary amine, makes it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and polymers.<sup>[1][2]</sup> This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications for researchers and drug development professionals.

## Chemical Structure and Properties

**2-(4-Aminophenyl)ethylamine** is a substituted phenethylamine derivative. The molecule consists of a benzene ring substituted with an amino group (-NH<sub>2</sub>) and an ethylamine group (-CH<sub>2</sub>CH<sub>2</sub>NH<sub>2</sub>) at the para (1,4) positions.<sup>[4][5]</sup> This dual functionality allows for selective chemical modifications, a crucial feature for its role as a synthetic intermediate.<sup>[1]</sup>

The presence of two distinct amino groups—one directly attached to the aromatic ring and one on the ethyl side-chain—is central to its reactivity.<sup>[1]</sup> The aniline amine is less basic due to the delocalization of the lone pair of electrons into the aromatic system, while the ethylamine group

exhibits typical aliphatic amine basicity. This difference in reactivity can be exploited for regioselective reactions.

## Physicochemical Properties

The key physicochemical properties of **2-(4-Aminophenyl)ethylamine** are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

Property	Value	Source
IUPAC Name	4-(2-aminoethyl)aniline	<a href="#">[6]</a>
Synonyms	4-Aminophenethylamine, p-Aminophenethylamine, 4-(2-Aminoethyl)aniline	<a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	13472-00-9	<a href="#">[4]</a>
Molecular Formula	C8H12N2	<a href="#">[4]</a> <a href="#">[7]</a>
Molecular Weight	136.19 g/mol	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Appearance	Clear light yellow to brown-yellow viscous liquid	<a href="#">[7]</a>
Melting Point	28-31 °C (lit.)	<a href="#">[7]</a> <a href="#">[8]</a>
Boiling Point	103 °C at 0.3 mmHg (lit.)	<a href="#">[7]</a> <a href="#">[8]</a>
Density	1.034 g/mL at 25 °C (lit.)	<a href="#">[7]</a>
Refractive Index (n <sub>20</sub> /D)	1.591 (lit.)	<a href="#">[7]</a>
Flash Point	>112 °C (>233.6 °F)	<a href="#">[8]</a>
Solubility	Insoluble in water; Slightly soluble in Chloroform, Methanol	<a href="#">[7]</a>
pKa	10.32 ± 0.10 (Predicted)	<a href="#">[7]</a>

## Spectroscopic Data

Spectroscopic analysis confirms the structure of **2-(4-Aminophenyl)ethylamine**.

- Infrared (IR) Spectrum: The IR spectrum shows characteristic peaks for N-H stretching of the primary amine groups and C-H stretching of the aromatic and aliphatic components.[4][9] Data is available in the NIST/EPA Gas-Phase Infrared Database.[4]
- Nuclear Magnetic Resonance (NMR) Spectrum: Both  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR data are available and consistent with the assigned structure, showing distinct signals for the aromatic protons, the ethyl chain protons, and the carbons in different chemical environments.[6][10][11]
- Mass Spectrometry (MS): Mass spectral data is available, providing fragmentation patterns that can be used for its identification.[4][5]

Caption: Chemical structure of **2-(4-Aminophenyl)ethylamine**.

## Experimental Protocols

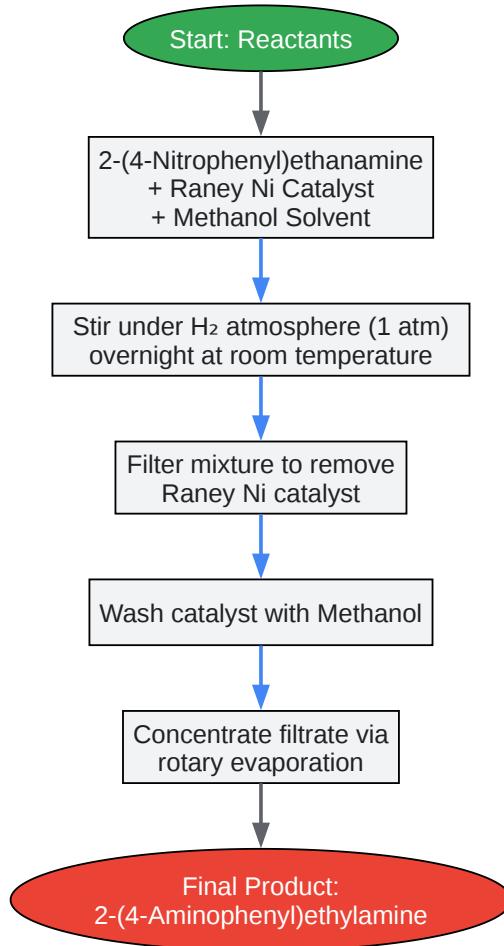
### Synthesis of **2-(4-Aminophenyl)ethylamine**

A common and efficient method for the synthesis of **2-(4-Aminophenyl)ethylamine** is the catalytic hydrogenation of its nitro precursor, 2-(4-nitrophenyl)ethanamine.[12]

Methodology:

- Reactant Preparation: 2-(4-Nitrophenyl)ethanamine (5.0 g, 30 mmol) and Raney Ni (500 mg) are added to methanol (50 mL) in a suitable reaction vessel.[12]
- Hydrogenation: The mixture is stirred under a hydrogen atmosphere (1 atm) overnight at room temperature.[12] The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is filtered to remove the Raney Ni catalyst.[12]

- Purification: The catalyst is washed with additional methanol (4 x 50 mL). The combined filtrate is then concentrated under reduced pressure by rotary evaporation to yield the final product, 4-(2-aminoethyl)aniline.[12] This method typically results in a high yield (approaching 100%).[12]



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Caption: Workflow for the synthesis of **2-(4-Aminophenyl)ethylamine**.

## Applications in Drug Development and Research

**2-(4-Aminophenyl)ethylamine** is a crucial intermediate in the synthesis of more complex, biologically active molecules.[1]

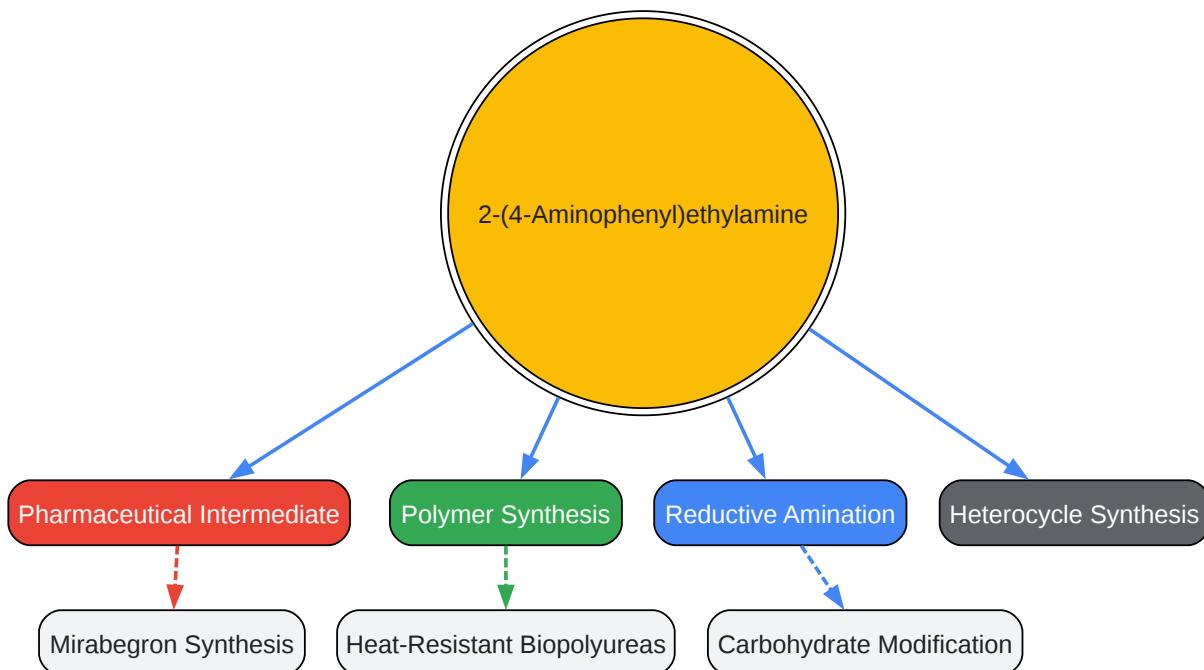
## Pharmaceutical Intermediate

A prominent application is in the synthesis of the FDA-approved drug Mirabegron, a beta-3 adrenergic agonist for treating overactive bladder.<sup>[1]</sup> The synthesis involves the condensation of a precursor derived from **2-(4-aminophenyl)ethylamine** with 2-amino-1,3-thiazol-4-ylacetic acid.<sup>[1]</sup> Its role as a core scaffold is vital for constructing complex pharmaceutical compounds.<sup>[1][13]</sup>

## Building Block for Chemical Synthesis

The dual amine functionality allows it to be a versatile building block in various chemical reactions:

- Reductive Amination: It readily couples with carbonyl compounds like aldehydes and ketones, including complex biomolecules such as carbohydrates, to form stable amine linkages.<sup>[1][7]</sup> This reaction proceeds via an imine intermediate which is then reduced.<sup>[1]</sup>
- Polymer Synthesis: It serves as a monomer in the production of polymers like novel heat-resistant biopolyureas.<sup>[7]</sup> Its incorporation can enhance thermal stability and mechanical performance in advanced materials.<sup>[2][14]</sup>
- Heterocyclic Chemistry: As a  $\beta$ -arylethylamine, it is an ideal precursor for synthesizing various nitrogen-containing heterocyclic compounds.<sup>[1]</sup>

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Caption: Key applications of **2-(4-Aminophenyl)ethylamine** in synthesis.

## Safety and Handling

**2-(4-Aminophenyl)ethylamine** is classified as a hazardous chemical.<sup>[8]</sup> It is corrosive and can cause severe skin burns and eye damage.<sup>[8]</sup> It is also harmful if swallowed, inhaled, or in contact with skin.<sup>[8]</sup> Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn when handling this compound.<sup>[1][8]</sup> It should be used in a well-ventilated area or fume hood.<sup>[8]</sup> The compound is air-sensitive and should be stored under an inert gas atmosphere (e.g., nitrogen or argon) at 2–8 °C.<sup>[7]</sup>

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